Oxidronate disodium

Overview

Description

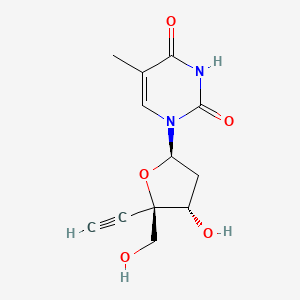

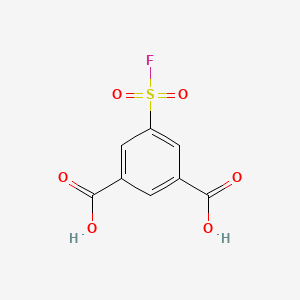

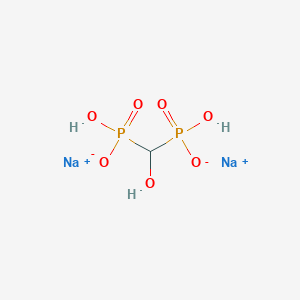

Oxidronate disodium, also known as disodium (hydroxymethylene)diphosphonate, is a bisphosphonate compound primarily used in the field of nuclear medicine. It is a radiopharmaceutical agent that is often labeled with technetium-99m for skeletal imaging. This compound is particularly useful in diagnosing areas of altered osteogenesis, such as those found in metastatic bone disease, Paget’s disease, and fractures .

Mechanism of Action

Target of Action

Oxidronate disodium, also known as Technetium Tc-99m oxidronate, is a radiopharmaceutical agent . The primary target of this compound is hydroxyapatite crystals in the bone . The compound falls into the category of diphosphonates, which allows it to bind to calcium . This makes it a powerful detection tool for abnormal osteogenesis by skeletal scintigraphy .

Mode of Action

The exact mechanism for bone uptake of technetium Tc-99m oxidronate is unknown. The most accepted mechanism is the localization of 99m-Tc on the surface of hydroxyapatite crystals of bone by chemisorption .

Biochemical Pathways

It is generally accepted that the compound localizes on the surface of hydroxyapatite crystals by a process termed chemisorption .

Pharmacokinetics

It is known that blood flow and/or blood concentration are most important in the delivery of the agent to sites of uptake .

Result of Action

The primary result of this compound’s action is the generation of a clear image of the bones, which allows the physician to diagnose any bone problem . It is used in skeletal imaging for the diagnosis of areas that can present altered osteogenesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, blood flow and concentration can affect the delivery of the agent to sites of uptake . .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Oxidronate disodium are largely due to its structure and its ability to interact with various biomolecules. It has a high affinity for hydroxyapatite, a mineral that is a major component of bone . This allows this compound to bind to bone tissue and influence bone metabolism

Cellular Effects

This compound can have significant effects on various types of cells, particularly those involved in bone metabolism. It is known to inhibit bone resorption, a process in which bone tissue is broken down This can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through its interactions with hydroxyapatite in bone tissue . This can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects

Metabolic Pathways

This compound is involved in metabolic pathways related to bone metabolism It can interact with enzymes or cofactors involved in these pathways, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its affinity for bone tissue It may interact with transporters or binding proteins, and may have effects on its localization or accumulation

Subcellular Localization

The subcellular localization of this compound is primarily in bone tissue due to its high affinity for hydroxyapatite It may have effects on its activity or function depending on its localization This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxidronate disodium is synthesized through the reaction of phosphorous acid with formaldehyde and sodium hydroxide. The reaction typically proceeds as follows: [ \text{H}_3\text{PO}_3 + \text{CH}_2\text{O} + 2\text{NaOH} \rightarrow \text{Na}_2[\text{HOCH}_2\text{PO}_3] + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of phosphorous acid with formaldehyde in the presence of sodium hydroxide. The reaction mixture is then subjected to purification processes to obtain the final product in its pure form. The compound is often supplied as a lyophilized powder, which is reconstituted with sodium pertechnetate Tc 99m for use in diagnostic imaging .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although these are not commonly utilized in its primary applications.

Reduction: The compound is relatively stable and does not typically undergo reduction reactions.

Substitution: Substitution reactions can occur, particularly when the compound is labeled with technetium-99m. The technetium ion forms a complex with the bisphosphonate structure.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents can be used, but these reactions are not typical for this compound.

Substitution: Sodium pertechnetate Tc 99m is commonly used to label the compound for radiopharmaceutical applications.

Major Products Formed:

Scientific Research Applications

Oxidronate disodium has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used as a chelating agent in various chemical reactions and studies.

Biology: The compound is used in biological studies to understand bone metabolism and related processes.

Medicine: In nuclear medicine, this compound labeled with technetium-99m is used for skeletal imaging to diagnose bone diseases and conditions.

Industry: The compound is used in the production of radiopharmaceuticals and other diagnostic agents.

Comparison with Similar Compounds

Medronate disodium: Another bisphosphonate used in skeletal imaging.

Zoledronate disodium: Used in the treatment of bone diseases such as osteoporosis and Paget’s disease.

Alendronate sodium: Commonly used for the treatment of osteoporosis.

Comparison: Oxidronate disodium is unique in its primary use as a radiopharmaceutical agent for skeletal imaging. Unlike other bisphosphonates that are primarily used for therapeutic purposes, this compound’s main application is diagnostic. Its ability to form stable complexes with technetium-99m makes it particularly valuable in nuclear medicine .

Properties

IUPAC Name |

disodium;hydroxy-[hydroxy-[hydroxy(oxido)phosphoryl]methyl]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6O7P2.2Na/c2-1(9(3,4)5)10(6,7)8;;/h1-2H,(H2,3,4,5)(H2,6,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKZUCSEWNITRU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4Na2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15468-10-7 (Parent) | |

| Record name | Oxidronic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80931520 | |

| Record name | Disodium (hydroxymethylene)diphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14255-61-9 | |

| Record name | Oxidronic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium (hydroxymethylene)diphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXIDRONATE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H852YK87WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.